molecular formula C10H10N2O2S B13031248 3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylicacid

3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13031248
M. Wt: 222.27 g/mol
InChI Key: NQELJFLBWFHQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both thiazole and pyrrole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with an appropriate pyrrole derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings .

Scientific Research Applications

3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly for its anticancer and antiviral activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methylthiazol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This compound can inhibit certain enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

3-methyl-5-(5-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2S/c1-5-3-7(12-8(5)10(13)14)9-11-4-6(2)15-9/h3-4,12H,1-2H3,(H,13,14)

InChI Key

NQELJFLBWFHQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=NC=C(S2)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.